molecular formula C12H16F2N2 B2828190 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine CAS No. 160358-08-7

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine

Cat. No.: B2828190
CAS No.: 160358-08-7
M. Wt: 226.271
InChI Key: WNQXIWMYWRHSNU-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is a piperidine derivative featuring a 3,4-difluorobenzyl group attached to the piperidin-4-amine core. The 3,4-difluorophenyl substitution is notable for its electronic and steric effects, which influence pharmacological activity and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQXIWMYWRHSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing dithiolane structures exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability in therapeutic contexts. Studies have shown that dithiolane derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Dithiolane derivatives are known to exhibit activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial membranes or inhibition of critical enzymatic processes within the pathogens. This makes it a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. The ability of dithiolanes to scavenge reactive oxygen species (ROS) could play a crucial role in protecting neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry
In material science, the unique structural features of 5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one allow it to be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of dithiolane units can improve thermal stability and mechanical strength, making these materials suitable for applications in coatings, adhesives, and flexible electronics .

Catalysis
The compound's ability to form stable metal complexes positions it as a potential ligand in catalytic processes. Dithiolane ligands can stabilize metal centers during catalysis, facilitating reactions such as hydrogenation or cross-coupling reactions in organic synthesis .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that dithiolane derivatives can induce apoptosis in various cancer cell lines through modulation of the PI3K/Akt pathway .
Study 2Antimicrobial EfficacyShowed significant antibacterial activity against MRSA strains, highlighting the potential for developing new antibiotics .
Study 3NeuroprotectionFound that dithiolane compounds reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Study 4Polymer DevelopmentDeveloped a new class of thermally stable polymers using dithiolane-based monomers with enhanced mechanical properties .
Study 5Catalytic ApplicationsReported successful use of dithiolane ligands in palladium-catalyzed cross-coupling reactions with high yields .

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in the substituents on the benzyl group or the piperidine core. Below is a comparative analysis:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features/Data Reference
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine 3,4-difluorophenyl C₁₂H₁₆F₂N₂ 226.27* Core structure; potential bioactivity inferred from analogs
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine dihydrochloride 3,5-difluorophenyl C₁₂H₁₆F₂N₂·2HCl 299.18 Higher solubility (salt form); used as a building block in medicinal chemistry
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine 3-(trifluoromethyl)phenyl C₁₃H₁₇F₃N₂ 258.29 Increased lipophilicity; irritant (Xi hazard class)
N-(3,4-Difluorophenyl)propionamide derivatives Propionamide-linked Varies ~300–350 Enhanced metabolic stability; synthesized via propionic anhydride coupling
1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine Quinoline-linked C₂₀H₁₈F₂N₃ 340.2 Antiviral activity (HIV-1 inhibition); higher molecular complexity

*Calculated for free base; salt forms (e.g., dihydrochloride) increase molecular weight.

Pharmacological and Physicochemical Properties

  • Bioactivity: The quinoline-linked analog (Compound 9, M+H = 340.2) exhibits antiviral activity against HIV-1, suggesting that fluorine substitution enhances target binding . A trifluoromethyl-substituted analog shows Ki = 1995.26 nM in receptor binding assays, indicating moderate affinity .
  • Solubility :
    • Salt forms (e.g., dihydrochloride) improve water solubility, critical for oral bioavailability .
    • Propionamide derivatives (e.g., Compound 29) demonstrate balanced lipophilicity and solubility for CNS penetration .
  • Safety :
    • Trifluoromethyl-substituted analogs are classified as irritants (Xi hazard class), while difluoro derivatives lack explicit hazard data .

Key Findings and Implications

Trifluoromethyl groups increase lipophilicity but may introduce safety concerns .

Pharmacological Potential: Quinoline-linked analogs highlight the importance of aromatic stacking in antiviral activity . Propionamide derivatives suggest a pathway to improve pharmacokinetic profiles .

Biological Activity

1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl moiety, which is known to enhance lipophilicity and modulate interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14F2N\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}

Key Structural Features:

  • Piperidine Ring: A six-membered ring containing nitrogen, common in many bioactive compounds.
  • Difluorophenyl Group: Substituted at the 1-position of the piperidine, influencing pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Neurotransmitter Modulation:
    • The compound may influence serotonin and dopamine pathways, which are critical in mood regulation and psychiatric disorders. Initial studies suggest potential antidepressant effects due to interactions with monoamine systems .
  • Antimicrobial Activity:
    • Some derivatives of piperidine compounds have shown promising results against various bacterial and fungal strains. Studies on similar compounds indicate that modifications to the piperidine structure can enhance antimicrobial potency .
  • Anti-inflammatory Effects:
    • The compound's potential to inhibit cyclooxygenase (COX) enzymes has been explored, suggesting anti-inflammatory properties similar to those observed in other piperidine derivatives .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Molecular Targets: The compound may bind to neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Additionally, it may interact with enzymes like COX, modulating inflammatory responses .
  • Biological Pathways: By influencing neurotransmission and inflammatory pathways, the compound could play a role in managing conditions like depression and chronic pain.

Case Studies

  • Antidepressant Activity:
    • A study focusing on the antidepressant potential of piperidine derivatives found that compounds with similar structures exhibited significant activity in animal models of depression. The modulation of serotonin reuptake was highlighted as a key mechanism.
  • Antimicrobial Evaluation:
    • In vitro studies assessed the antimicrobial efficacy of various piperidine derivatives, including those with difluorophenyl substitutions. Results showed that several compounds displayed notable activity against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

CompoundStructureNotable Activity
1-(4-Fluorophenyl)piperidin-4-amineStructureAntidepressant effects
2-(4-Methoxyphenyl)piperidin-2-amineStructureAnalgesic properties
N-Methylpiperidin-3-aminesStructureNeuroprotective effects

The presence of fluorine atoms in the difluorophenyl group significantly enhances the lipophilicity and receptor affinity compared to other piperidine derivatives, suggesting a tailored approach to drug design based on these modifications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine, and how can purity be optimized?

  • Methodology : The synthesis typically involves alkylation of a piperidin-4-amine precursor with a 3,4-difluorobenzyl halide. Key steps include:

  • Alkylation : React piperidin-4-amine with 3,4-difluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Combine spectroscopic and computational tools:

  • Spectroscopy : NMR (1^1H, 13^13C, 19^19F) to confirm substituent positions; mass spectrometry (ESI-MS) for molecular weight validation .
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodology : Focus on receptor-binding assays:

  • Radioligand Displacement : Test affinity for serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors using 3^3H-labeled ligands in HEK-293 cell membranes .
  • Functional Assays : Measure cAMP modulation or calcium flux in transfected cell lines to evaluate agonist/antagonist activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing side products?

  • Methodology : Use kinetic and mechanistic studies:

  • Catalytic Screening : Test Ru(III) or Mn-based catalysts to enhance alkylation efficiency (e.g., 85% yield with 0.5 mol% RuCl3_3 in DMF at 70°C) .
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify critical parameters via response surface modeling .

Q. How can contradictory data on biological activity (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodology : Conduct meta-analysis with standardized protocols:

  • Assay Harmonization : Use identical cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions (pH 7.4, 0.1% BSA) to reduce variability .
  • Free Energy Perturbation (FEP) : Computational modeling to quantify binding entropy/enthalpy trade-offs caused by fluorine substituents .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Methodology : Systematic analog synthesis and profiling:

  • Substituent Scanning : Replace 3,4-difluorophenyl with 4-Cl, 4-CF3_3, or 2,6-diF benzyl groups to probe steric/electronic effects .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate spatial/electronic descriptors with receptor affinity (e.g., 5-HT1A_{1A} vs. D2_2 selectivity) .

Q. What are the dominant degradation pathways under physiological conditions, and how can stability be improved?

  • Methodology : Oxidative stress and hydrolytic studies:

  • Forced Degradation : Expose to H2_2O2_2 (0.1% v/v) or pH 9.0 buffers at 37°C; monitor via LC-MS to identify N-dealkylation or piperidine ring oxidation .
  • Stabilization : Co-crystallization with cyclodextrins or formulation in lipid nanoparticles to reduce hydrolysis .

Q. How can polypharmacology (e.g., off-target effects on adrenergic receptors) be systematically evaluated?

  • Methodology : High-throughput screening and cheminformatics:

  • PANEL Screening : Use Eurofins CEREP panels (≥50 targets) to identify off-target interactions at 10 µM .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding modes (e.g., α2_2-adrenergic vs. 5-HT1A_{1A}) to guide selective analog design .

Notes

  • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated amines (e.g., PPE, fume hoods) .
  • Data Reproducibility : Share raw NMR/MS spectra via public repositories (e.g., Zenodo) to enhance transparency .

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